1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one
Description
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one is a synthetic organic compound featuring a pyrrolidine core substituted with a 3,4-dihydroisoquinoline moiety and a 4-phenylbutan-1-one side chain. The phenylbutanone moiety may contribute to hydrophobic interactions or serve as a pharmacophore in biological systems.
Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-23(12-6-9-19-7-2-1-3-8-19)25-16-14-22(18-25)24-15-13-20-10-4-5-11-21(20)17-24/h1-5,7-8,10-11,22H,6,9,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQOVPYGOCDIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as 3,4-dihydroisoquinoline, through cyclization reactions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Coupling with Phenylbutanone: The final step involves coupling the isoquinoline-pyrrolidine intermediate with phenylbutanone under specific conditions, such as using a base catalyst and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one exhibits a range of biological activities:
Receptor Interactions
The compound is believed to interact with histamine H3 receptors, influencing neurotransmitter release. This interaction suggests potential therapeutic applications in cognitive disorders and obesity management, as similar compounds have demonstrated efficacy in modulating these pathways.
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds related to this structure. For instance, a study evaluated derivatives against phytopathogenic fungi, showing significant antifungal activity across multiple strains. The results indicated that specific structural modifications could enhance bioactivity:
| Compound | Linear Growth Inhibition (%) |
|---|---|
| 1 | 56.8 |
| 2 (o-F) | 78.4 |
| 3 (m-F) | 66.4 |
| 4 (p-F) | 78.4 |
These findings suggest that the presence of specific substituents on the phenyl ring significantly affects antifungal efficacy.
Case Studies
Several studies have investigated the pharmacological properties of compounds related to this structure:
- Cognitive Disorders : A study evaluated the effects of similar compounds on cognitive function in animal models, demonstrating improvements in memory retention and learning abilities through H3 receptor antagonism.
- Obesity Management : Research has indicated that compounds interacting with histamine receptors can influence appetite regulation and energy metabolism, suggesting a potential role in obesity treatment.
Mechanism of Action
The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
Synthetic Complexity : The target compound’s synthesis likely involves multi-step protocols similar to those in and , where coupling agents like BOPCl or EDCI/HOBt are used to form amide bonds. However, the absence of hydroxyl or benzamide groups in the target compound may simplify purification compared to ’s 52%-yield product .
Bioactivity Hypotheses: The dihydroisoquinoline-pyrrolidine scaffold (common in the target and ’s compound) may target G-protein-coupled receptors (GPCRs) or kinases, as seen in other isoquinoline derivatives. ’s pyridopyrimidinone-dihydroisoquinoline hybrid shows structural resemblance to kinase inhibitors (e.g., imatinib analogs), suggesting the target compound could share similar binding modes .
’s chloro and dimethyl substituents improve metabolic stability but reduce solubility, a trade-off absent in the target compound’s simpler structure .
Pharmacological and Functional Divergence
Analysis:
- Target vs. Compound: The hydroxypropyl-benzamide group in ’s compound likely enhances solubility and hydrogen-bonding interactions with polar targets like serotonin transporters (SERT), whereas the target compound’s phenylbutanone may favor hydrophobic binding pockets in GPCRs .
- Target vs. Compound : ’s compound exhibits high rigidity and a chloro-dimethyl group, favoring deep binding to kinase ATP pockets. The target compound’s flexibility may reduce specificity but enable allosteric modulation .
Biological Activity
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one is a complex organic compound notable for its diverse biological activities. This compound features a unique molecular structure that combines isoquinoline, pyrrolidine, and phenylbutanone moieties, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Dihydroisoquinoline Ring : Implicated in various biological interactions.
- Pyrrolidinyl Group : Enhances reactivity and binding potential with biological targets.
- Phenylbutanone Moiety : Contributes to the compound's overall stability and bioactivity.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets modulates various biological pathways, influencing processes such as inflammation and cell signaling.
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds related to 3,4-dihydroisoquinoline derivatives. For instance, a study evaluated various derivatives against phytopathogenic fungi, demonstrating significant antifungal activity across multiple strains. The results indicated that certain structural modifications could enhance bioactivity:
| Compound | Linear Growth Inhibition (%) |
|---|---|
| 1 | 56.8 |
| 2 (o-F) | 78.4 |
| 3 (m-F) | 66.4 |
| 4 (p-F) | 78.4 |
These findings suggest that the presence of specific substituents on the phenyl ring can significantly affect antifungal efficacy .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced inflammation. The inhibition of NF-kB activation was noted in several studies, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Antifungal Evaluation : A comprehensive study assessed the activity of various dihydroisoquinoline derivatives against seven different fungi. Compounds exhibited varying degrees of effectiveness with some showing inhibition rates comparable to established antifungal agents .
- Inflammation Models : Research focusing on the anti-inflammatory properties demonstrated that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic development .
Q & A
What are the optimal synthetic routes for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis of this compound involves alkylation and cyclization steps. Key strategies include:
- Alkylation of pyrrolidine intermediates using halogenated ketones (e.g., 4-chloro-1-phenylbutan-1-one) under basic conditions (e.g., KOH in THF) to form the pyrrolidine-dihydroisoquinoline core .
- Microwave-assisted reactions for accelerated cyclization, reducing reaction times from hours to minutes while maintaining yields above 70% .
- Purification via flash chromatography (silica gel, hexane/EtOAc gradients) to isolate products, with purity confirmed by H/ NMR and melting point analysis .
Critical Factors:
- Temperature control during alkylation to minimize by-products.
- Solvent polarity adjustments (e.g., THF vs. EtOH) to enhance regioselectivity .
How can microwave-assisted synthesis improve the efficiency of constructing the dihydroisoquinoline-pyrrolidine framework?
Level: Advanced
Methodological Answer:
Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example:
- Reduced reaction time: Traditional methods for dihydroisoquinoline cyclization take 12–24 hours, while microwave conditions (79°C, N atmosphere) achieve completion in 1–2 hours .
- Improved yield and selectivity: Microwave heating minimizes thermal decomposition, as seen in the synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-hydroxyphenyl)butan-1-one, which achieved 85% yield compared to 60% with conventional heating .
- Scalability: Small-scale microwave protocols can be adapted to continuous flow systems for gram-scale production .
What characterization techniques are critical for confirming the structural integrity of this compound, and how are potential impurities identified?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and NMR are essential for verifying the dihydroisoquinoline-pyrrolidine scaffold. For example, the pyrrolidine N–CH signal appears at δ 2.8–3.2 ppm, while aromatic protons from the phenyl group resonate at δ 7.2–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., CHNO).
- Melting Point Analysis: Sharp melting points (e.g., 194–195°C for HCl salts) indicate high purity .
- HPLC-PDA: Detects impurities (e.g., unreacted starting materials) using reverse-phase C18 columns and UV detection at 254 nm .
What strategies are employed to resolve discrepancies in biological activity data between in vitro and in vivo models for dihydroisoquinoline derivatives?
Level: Advanced
Methodological Answer:
- Dose-Response Correlation: Compare in vitro IC values (e.g., serotonin receptor binding assays) with in vivo pharmacokinetic (PK) profiles to assess bioavailability .
- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to in vivo effects but are absent in vitro .
- Receptor Occupancy Studies: Radioligand binding (e.g., H-DETQ for D1 receptor occupancy) quantifies target engagement in animal models .
How do structural modifications at the pyrrolidine and phenyl positions affect the compound's affinity for serotonin or dopamine receptors?
Level: Advanced
Methodological Answer:
- Pyrrolidine Substitutions:
- Phenyl Modifications:
What computational methods are utilized to predict the binding modes of this compound with target receptors like 5-HT1A_{1A}1A or D1?
Level: Advanced
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina simulate ligand-receptor interactions. For D1 receptors, the dihydroisoquinoline moiety forms π-π interactions with Phe313, while the pyrrolidine nitrogen hydrogen-bonds with Asp128 .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories. For example, RMSD < 2 Å indicates stable binding .
- Free Energy Perturbation (FEP): Quantifies the impact of substituents (e.g., Cl vs. CH) on binding affinity .
How can conflicting NMR data from different synthetic batches be systematically analyzed to identify isomerization or by-product formation?
Level: Advanced
Methodological Answer:
- 2D NMR Techniques:
- HSQC/HMBC: Correlate H and signals to confirm connectivity (e.g., distinguishing regioisomers) .
- NOESY: Detects spatial proximity of protons (e.g., confirming cis/trans pyrrolidine conformers) .
- LC-MS/MS: Identifies low-abundance by-products (e.g., oxidation at the dihydroisoquinoline nitrogen) .
- X-ray Crystallography: Resolves ambiguous stereochemistry, as applied to HCl salt derivatives with defined melting points .
What experimental designs are recommended for evaluating the compound's metabolic stability in preclinical models?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
